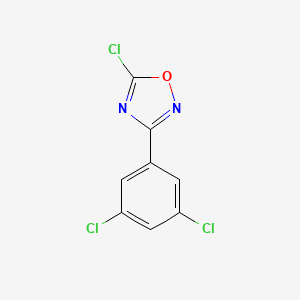

5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZUNTATMZCBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NOC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approaches for Oxadiazole Derivatives

Oxadiazoles, including 1,2,4-oxadiazoles, are commonly synthesized via cyclization of amidoximes with acid chlorides or carboxylic acid derivatives. The preparation of 5-chloro-substituted oxadiazoles often involves halogenated precursors to introduce chloro substituents at specific positions on the oxadiazole ring or the attached aromatic ring.

Two main strategies are:

- Cyclization of amidoximes with acid chlorides or anhydrides

- Electrochemical oxidative cyclization of thiosemicarbazide derivatives

These methods are chosen for their efficiency, selectivity, and potential for green chemistry adaptations.

Preparation via Cyclization of Amidoximes and Acid Chlorides

A classical and widely used method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with acid chlorides under reflux conditions, often in the presence of a dehydrating agent such as phosphorus oxychloride.

- The amidoxime precursor is prepared from the corresponding nitrile by reaction with hydroxylamine.

- The amidoxime is then reacted with the appropriate acid chloride (bearing the 3,5-dichlorophenyl group) in a solvent such as pyridine or acetonitrile.

- The mixture is heated under reflux for 6–24 hours.

- After completion, excess reagents are removed by evaporation, and the residue is neutralized with sodium carbonate solution.

- The product is extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous magnesium sulfate, and purified by recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The chlorine atoms on the phenyl ring can be substituted with other functional groups, enabling the creation of derivatives with tailored properties.

- Oxidation and Reduction : The oxadiazole ring can undergo oxidation and reduction reactions, which are crucial for developing new compounds with specific functionalities.

- Coupling Reactions : It can be involved in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of more complex molecular architectures.

Biological Applications

Research has indicated that this compound exhibits potential biological activity:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism of action may involve the inhibition of bacterial enzymes essential for cell wall synthesis.

- Antifungal Properties : Similar to its antibacterial effects, there is evidence suggesting that it may also inhibit fungal growth, which could be beneficial in treating fungal infections.

- Pharmaceutical Development : Due to its biological activities, it is being explored as a lead compound in drug discovery aimed at treating various diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Material Science : The compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers and coatings to enhance their performance characteristics .

- Chemical Manufacturing : Its production methods may involve advanced techniques such as continuous flow reactors to optimize yield and purity during synthesis on an industrial scale.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains resistant to conventional antibiotics.

- Material Development : Research highlighted in Advanced Materials reported on the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength .

- Pharmaceutical Innovations : A recent investigation outlined its potential as a scaffold for synthesizing novel antifungal agents targeting specific fungal pathways .

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-oxadiazoles are heavily influenced by substituents at C-3 and C-4. Key structural analogs include:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazoles

Key Observations:

- Functional Group Diversity: Derivatives with bulky substituents (e.g., quinolinylsulfonylmethyl in ) exhibit targeted anticancer activity, suggesting that steric and electronic modifications at C-3 can optimize receptor binding.

Biologische Aktivität

5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 1178078-56-2

- Molecular Weight: 249.5 g/mol

-

Structure:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors critical for various biological processes. For instance, its antimicrobial properties are thought to stem from the inhibition of bacterial enzymes involved in cell wall synthesis.

Antimicrobial Activity

Research indicates that compounds within the oxadiazole family exhibit significant antimicrobial properties. The specific compound in focus has shown effectiveness against various bacterial strains, making it a candidate for further pharmaceutical development.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate Inhibition | |

| Mycobacterium tuberculosis | Active against resistant strains |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested against several cancer types:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induces apoptosis |

| A549 (Lung) | 12.0 | Cytotoxic effects |

| U-937 (Leukemia) | 10.0 | Inhibitory activity |

These results indicate that the compound may act similarly to established anticancer agents like doxorubicin .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various oxadiazole derivatives on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than doxorubicin, indicating superior cytotoxicity against MCF-7 and A549 cell lines . Flow cytometry analysis confirmed that these compounds effectively induced apoptosis.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. The study highlighted that some derivatives demonstrated significant activity against multi-drug resistant strains, suggesting a potential therapeutic application in treating tuberculosis .

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of amidoxime intermediates with carboxylic acid derivatives under basic conditions. For example, condensation of 3,5-dichlorobenzamidoxime with chloromethyl oxadiazole precursors in a superbasic medium (e.g., NaOH/DMSO) achieves moderate yields (40–60%) . Key variables include temperature (80–100°C), solvent polarity, and reaction time (6–12 hours). IR and NMR spectroscopy are critical for monitoring intermediate formation, such as the disappearance of nitrile peaks (IR: ~2250 cm⁻¹) and emergence of oxadiazole C=N stretches (IR: ~1600 cm⁻¹) .

Q. How can structural characterization of this oxadiazole derivative be systematically performed?

A multi-technique approach is recommended:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 155–165 ppm) to confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+ at m/z 302.93 for C₉H₅Cl₃N₂O) .

- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N/Cl percentages (e.g., C: 42.6%, Cl: 35.2%) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous chlorinated aromatics require:

- PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Halogenated waste containers to prevent environmental release.

- Emergency Measures : Neutralize spills with activated carbon and consult hazard codes for chlorinated phenols (e.g., UN3077) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles of the oxadiazole core?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. For example, studies on analogous oxadiazoles show bond angles of N-C-N ≈ 125° and C-O-N ≈ 110°, with deviations >2° indicating synthetic impurities or polymorphism . Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .

Q. What methodologies are effective for analyzing contradictory biological activity data (e.g., MAO inhibition vs. cytotoxicity)?

- Dose-Response Assays : Test compound concentrations from 1 nM to 100 µM to identify IC₅₀ values. For MAO-B inhibition, recombinant enzyme assays using kynuramine as a substrate are standard .

- Selectivity Screening : Compare activity against MAO-A/B isoforms and off-target receptors (e.g., serotonin transporters) to rule out non-specific effects .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate experiments .

Q. How can computational modeling predict the electronic effects of 3,5-dichlorophenyl substitution on reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.